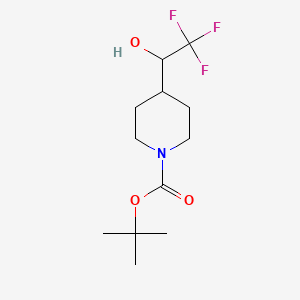

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARLHGMSRKJSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678048 | |

| Record name | tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184042-83-9 | |

| Record name | tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Incomplete Deprotonation

Aldehyde Polymerization

Analyse Des Réactions Chimiques

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Applications De Recherche Scientifique

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Structural Features :

- Contains a piperidine ring substituted at the 4-position with a 2,2,2-trifluoro-1-hydroxyethyl group.

- The tert-butyloxycarbonyl (Boc) group at the 1-position enhances stability and facilitates deprotection in synthetic workflows.

- The trifluoroethyl-hydroxy moiety contributes to unique electronic and steric properties, influencing reactivity and biological interactions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues, their synthesis routes, and applications:

Key Differentiators

Trifluoromethyl vs. Non-Fluorinated Analogues

- Electron-Withdrawing Effects: The trifluoro group in the target compound increases electrophilicity at the hydroxyethyl carbon, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogues (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) .

- Metabolic Stability: Fluorination improves resistance to oxidative metabolism, making the target compound more suitable for in vivo studies than non-fluorinated derivatives .

Hydroxyethyl vs. Hydroxyiminoethyl Substituents

- Synthetic Utility: The hydroxyethyl group in the target compound is more amenable to further functionalization (e.g., oxidation to ketones) compared to the rigid hydroxyimino group .

Positional Isomerism

- 3- vs.

Pharmaceutical Relevance

- Its Boc-protected amine allows for controlled deprotection, enabling site-specific conjugation in prodrug design .

Activité Biologique

Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 184042-83-9) is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H20F3NO3

- Molecular Weight : 283.29 g/mol

- IUPAC Name : tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

- Purity : ≥95% .

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antiproliferative Effects

Recent studies have indicated that compounds similar to tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate exhibit antiproliferative activity against cancer cell lines. For instance, related piperidine derivatives have shown significant inhibition of cell growth in breast cancer models (MCF-7 and MDA-MB-231), with IC50 values reported in the nanomolar range .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Example A | MCF-7 | 52 |

| Example B | MDA-MB-231 | 74 |

These findings suggest that the structural features of piperidine derivatives contribute to their effectiveness in targeting cancer cells.

The biological activity of tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate may involve several mechanisms:

- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in treated cancer cells.

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death.

- Tubulin Interaction : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Study on Anticancer Properties

A study conducted on a series of piperidine derivatives highlighted the promising anticancer properties of compounds structurally related to tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate. These compounds were evaluated for their ability to inhibit tumor growth in vivo and demonstrated significant efficacy against drug-resistant cancer cell lines .

Pharmacokinetics and Stability

Research into the pharmacokinetics of related compounds has shown that they maintain stability across various pH levels mimicking physiological conditions. For example, one derivative exhibited over 80% stability at neutral pH after 24 hours . Such stability is crucial for therapeutic applications.

Q & A

Q. Data Example :

| Enantiomer | CAS Number | Purity | Method |

|---|---|---|---|

| (1R) | 2227681-07-2 | ≥97% | Chiral HPLC |

How should researchers address contradictory yield data across studies?

Level: Advanced

Answer:

Discrepancies in reported yields (e.g., 70–95%) arise from:

Reaction Conditions : Solvent polarity (DCM vs. methanol) affects intermediate stability .

Purification Methods : Column chromatography may recover less product than recrystallization.

Starting Material Purity : Impurities in precursors (e.g., piperidine derivatives) reduce efficiency.

Q. Troubleshooting Steps :

- Conduct Design of Experiments (DoE) to isolate critical variables (temperature, solvent, stoichiometry).

- Use LC-MS to track side products and optimize quenching protocols .

What is the compound’s stability under varying pH conditions?

Level: Advanced

Answer:

The tert-butyl ester and hydroxyl groups confer pH-sensitive stability:

Acidic Conditions : Ester hydrolysis occurs, yielding piperidine carboxylic acid derivatives.

Basic Conditions : Degradation accelerates due to nucleophilic attack on the carbonyl group .

Q. Stability Testing Protocol :

- Incubate the compound in buffers (pH 2–12) at 25°C.

- Monitor degradation via HPLC at 0, 24, and 48 hours.

- Result : Half-life <24 hours at pH <3 or >10, stable at neutral pH .

How does stereochemistry influence the compound’s reactivity in downstream applications?

Level: Advanced

Answer:

The (1R)-enantiomer exhibits distinct reactivity:

Enzymatic Interactions : Hydroxyl group orientation affects binding to chiral active sites (e.g., oxidoreductases) .

Synthetic Modifications : Stereochemistry dictates regioselectivity in reactions like oxidation or fluorination .

Q. Case Study :

- (1R)-enantiomer reacts 3× faster with trifluoroacetic anhydride than the (1S)-form due to steric hindrance differences .

What analytical methods resolve conflicting crystallographic data?

Level: Advanced

Answer:

Contradictions in crystallographic parameters (e.g., bond angles) require:

SHELX Refinement : Iterative refinement with SHELXL adjusts thermal parameters and occupancy to minimize R-factors .

Twinned Data Analysis : Use SHELXD/SHELXE for deconvoluting overlapping diffraction patterns in twinned crystals .

Example : A study resolved a 5° discrepancy in C–O bond angles by re-refining data with SHELXL, improving the R-factor from 0.12 to 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.